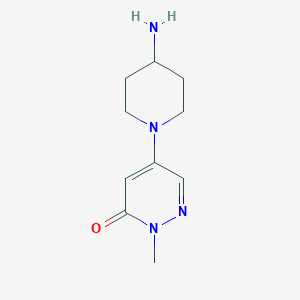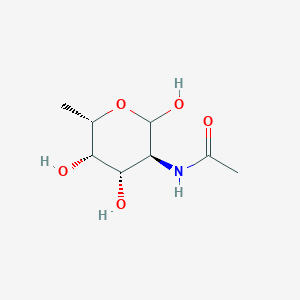
5-(4-aminopiperidin-1-yl)-2-methylpyridazin-3(2H)-one
説明
The compound “5-(4-aminopiperidin-1-yl)-2-methylpyridazin-3(2H)-one” is a complex organic molecule. It has been found to be associated with AP2 Associated Kinase 1 . The molecule is complexed with a structure that includes a pyrrolo[2,1-f][1,2,4]triazin-4-yl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . Another method involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and specific to the functional groups present in the molecule. One study reported the catalytic protodeboronation of pinacol boronic esters .特性
IUPAC Name |
5-(4-aminopiperidin-1-yl)-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-10(15)6-9(7-12-13)14-4-2-8(11)3-5-14/h6-8H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFMGMRPSLGZPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473006.png)

![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-fluorophenyl)boronic acid](/img/structure/B1473012.png)
![N-methyl-1-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1473014.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1473016.png)
![(1-cyclopropyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473017.png)

![Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473021.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B1473025.png)
![3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1473028.png)

